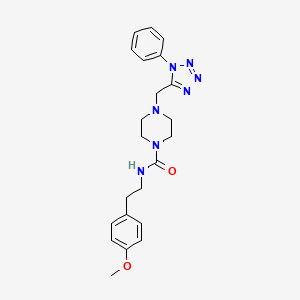
N-(4-methoxyphenethyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxyphenethyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxyphenethyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, a compound featuring a piperazine core and a tetrazole moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula: C16H23N7O. Its structure includes a piperazine ring substituted with a 4-methoxyphenethyl group and a phenyl-tetrazole moiety. The synthesis typically involves multi-step reactions, including the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles, as well as the use of various catalysts to enhance yields and purity .
The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases levels of endogenous cannabinoids like anandamide, which are implicated in pain modulation, inflammation, and neuroprotection .
Pharmacological Effects
Analgesic Properties:
Research indicates that this compound exhibits significant analgesic effects in animal models. In particular, studies have demonstrated its efficacy in reducing tactile allodynia and thermal hyperalgesia in models of neuropathic pain .
Anti-inflammatory Effects:
The compound's ability to modulate inflammatory responses has also been documented. It appears to decrease pro-inflammatory cytokine levels and inhibit the activation of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Study 1: Analgesic Efficacy
In a controlled study involving rat models subjected to nerve injury, administration of the compound resulted in a marked reduction in pain-related behaviors compared to control groups. The observed effects were dose-dependent, with higher doses correlating with greater analgesic outcomes .
Study 2: Inflammatory Response Modulation
Another study assessed the impact of the compound on immune cell activation. When tested on mouse splenocytes, it was found that at concentrations as low as 100 nM, the compound significantly inhibited the activation markers associated with inflammation . This suggests its potential utility in treating autoimmune disorders.
Data Summary
| Property | Observation |
|---|---|
| Molecular Formula | C16H23N7O |
| FAAH Inhibition | Significant increase in endocannabinoid levels |
| Analgesic Effect | Reduction in allodynia and hyperalgesia |
| Anti-inflammatory Activity | Decreased pro-inflammatory cytokines |
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-20-9-7-18(8-10-20)11-12-23-22(30)28-15-13-27(14-16-28)17-21-24-25-26-29(21)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFVFZECGBLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














